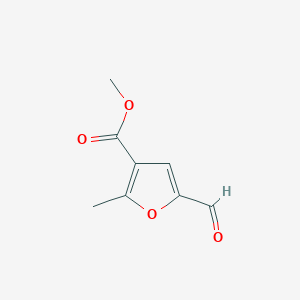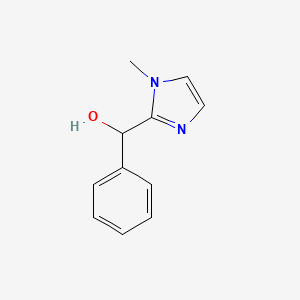![molecular formula C50H36 B1597273 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene CAS No. 7146-38-5](/img/structure/B1597273.png)
1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene is an organic compound known for its unique structural properties and applications in various fields. This compound consists of an ethene core substituted with four biphenyl groups at the 1,1,2,2 positions, making it a highly conjugated system. Its structural features contribute to its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene can be synthesized through a condensation reaction involving 1,1,2,2-tetrakis(4-formyl-[1,1’-biphenyl])ethane and 1,3,5-benzenetricarboxylic acid trihydrazide . This reaction typically occurs under Schiff-base reaction conditions, which involve the formation of imine linkages between the aldehyde and hydrazide groups .
Industrial Production Methods
Industrial production of 1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene may involve large-scale condensation reactions using similar starting materials and reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene involves its ability to form stable conjugated systems and interact with various molecular targets. The compound’s π-electron-rich structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its applications in sensing, catalysis, and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetra(4-carboxylphenyl)ethylene: Similar in structure but with carboxyl groups instead of biphenyl groups.
Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of biphenyl groups, leading to different reactivity and applications.
Uniqueness
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene is unique due to its highly conjugated biphenyl groups, which provide exceptional stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and as a versatile building block in various chemical reactions .
Propriétés
IUPAC Name |
1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38)50(47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJNZGCSYPKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328344 |
Source


|
| Record name | 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-38-5 |
Source


|
| Record name | NSC21392 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)


![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)


